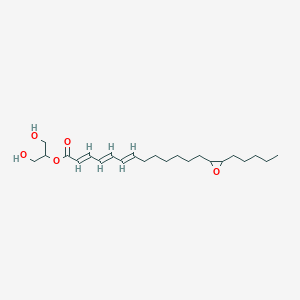
(2Z,4Z,6Z)-1,3-Dihydroxypropan-2-yl 13-(3-pentyloxiran-2-yl)trideca-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(14,15-epoxyeicosatrienoyl)glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound has garnered significant interest due to its potent biological activities, particularly in the context of renal physiology and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(14,15-epoxyeicosatrienoyl)glycerol is synthesized through the metabolism of arachidonic acid by cytochrome P450 enzymes, specifically CYP2J2 . The reaction involves the epoxidation of arachidonic acid to form epoxyeicosatrienoic acids, which are subsequently esterified with glycerol to produce 2-(14,15-epoxyeicosatrienoyl)glycerol .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(14,15-epoxyeicosatrienoyl)glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(14,15-epoxyeicosatrienoyl)glycerol has a wide range of scientific research applications:
Mechanism of Action
2-(14,15-epoxyeicosatrienoyl)glycerol exerts its effects primarily through the activation of the epidermal growth factor receptor (EGFR) signaling pathway. This activation is mediated by the metalloprotease ADAM17, which cleaves membrane-bound transforming growth factor alpha (proTGF-α) to release soluble TGF-α. The soluble TGF-α then binds to and activates EGFR, leading to downstream signaling events that promote cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-arachidonoylglycerol: Another metabolite of arachidonic acid with similar biological activities.
2-(11,12-epoxyeicosatrienoyl)glycerol: A structurally related compound with similar but distinct biological effects
Uniqueness
2-(14,15-epoxyeicosatrienoyl)glycerol is unique in its specific activation of ADAM17 and the subsequent release of TGF-α, which distinguishes it from other similar compounds that may activate different metalloproteases or signaling pathways .
Properties
Molecular Formula |
C23H38O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (2E,4E,6E)-13-(3-pentyloxiran-2-yl)trideca-2,4,6-trienoate |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h5,7,9,11,14,17,20-22,24-25H,2-4,6,8,10,12-13,15-16,18-19H2,1H3/b7-5+,11-9+,17-14+ |
InChI Key |
FPGUPMILQWFADI-VWHAWUJYSA-N |
Isomeric SMILES |
CCCCCC1C(O1)CCCCCC/C=C/C=C/C=C/C(=O)OC(CO)CO |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCC=CC=CC=CC(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



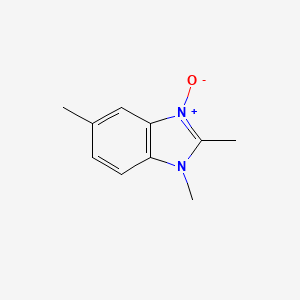
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)
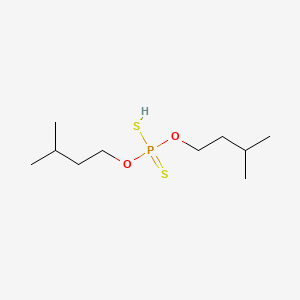
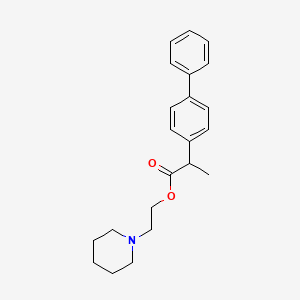

![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
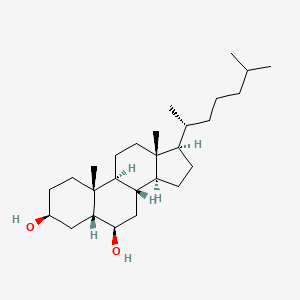
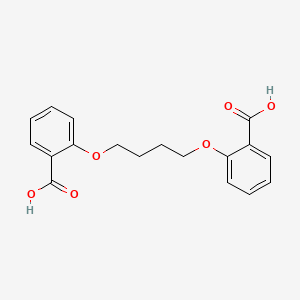
![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
